REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][C:10]3[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][C:11]=3[C:12]=2[C:13]([O:15][CH3:16])=[O:14])=[CH:4][CH:3]=1.[CH:22](Br)([CH3:24])[CH3:23].C(=O)([O-])[O-].[Cs+].[Cs+].N>CN1CCCC1=O>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][C:10]3[CH:20]=[CH:19][C:18]([O:21][CH:22]([CH3:24])[CH3:23])=[CH:17][C:11]=3[C:12]=2[C:13]([O:15][CH3:16])=[O:14])=[CH:4][CH:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
18.86 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C=1OC2=C(C1C(=O)OC)C=C(C=C2)O
|
Name
|
|
Quantity
|
24.74 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)Br
|
Name
|
cesium carbonate
|
Quantity
|
42.9 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
191 mL
|
Type
|
solvent
|
Smiles
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CN1C(CCC1)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Type
|
CUSTOM
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Details
|
was stirred at 60° C. under nitrogen for 20 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
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EXTRACTION
|
Details
|
This mixture was extracted with heptane (700 mL)
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Type
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CUSTOM
|
Details
|
the aqueous phase was separated off
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Type
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ADDITION
|
Details
|
Ethyl acetate (˜100 mL) was added to the organic phase
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Type
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STIRRING
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Details
|
the resultant mixture was shaken
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a brown oil which
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
WAIT
|
Details
|
on standing overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
This material was recrystallized from hot methanol
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
CUSTOM
|
Details
|
finally dried under vacuum
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C=1OC2=C(C1C(=O)OC)C=C(C=C2)OC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |